

rosmarinic acid biosynthesis pathway

phenylalanine tyrosine

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Compound Focus: Rosmarinic Acid

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Core Enzymes in Rosmarinic Acid Biosynthesis

The biosynthesis of RA relies on a well-orchestrated sequence of enzymatic reactions. The key enzymes, their functions, and regulatory insights are summarized in the table below.

Enzyme (Abbreviation)	EC Number	Function in RA Pathway	Key Characteristics & Regulatory Notes
Phenylalanine Ammonia-Lyase (PAL)	EC 4.3.1.5	The entry-point enzyme for the phenylpropanoid pathway; deaminates L-phenylalanine to form cinnamic acid [1] [2].	A key regulatory point; expression is spatially and temporally controlled and can be induced by elicitors like methyl jasmonate and graphene/silver nanocomposites [3] [1].
Cinnamate 4-Hydroxylase (C4H)	EC 1.14.13.11	Hydroxylates cinnamic acid to form 4-coumaric acid [4].	A cytochrome P450 monooxygenase that operates in the early phenylpropanoid steps [1] [5].

Enzyme (Abbreviation)	EC Number	Function in RA Pathway	Key Characteristics & Regulatory Notes
4-Coumarate:CoA Ligase (4CL)	EC 6.2.1.12	Activates 4-coumaric acid to its CoA ester, 4-coumaroyl-CoA [4].	Prepares the caffeic acid precursor for esterification [2].
Tyrosine Aminotransferase (TAT)	EC 2.6.1.5	The entry-point enzyme for the tyrosine-derived pathway; transaminates L-tyrosine to form 4-hydroxyphenylpyruvate (4-HPP) [6] [4].	Biochemical characterization confirms its crucial role and preference for L-tyrosine. Its expression strongly correlates with increased RA accumulation [3] [6].
Hydroxyphenylpyruvate Reductase (HPPR)	Not specified in sources	Reduces 4-HPP to 4-hydroxyphenyllactate [4].	Commits the tyrosine-derived carbon skeleton toward RA biosynthesis.
Rosmarinic Acid Synthase (RAS)	Not specified in sources	The central conjugating enzyme; catalyzes the ester bond formation between caffeoyl-CoA and 3,4-dihydroxyphenyllactate (DHPL) to form RA [5].	Elicitation and metabolic engineering key targets for increasing RA yield [3] [1].

Key Experimental Approaches and Protocols

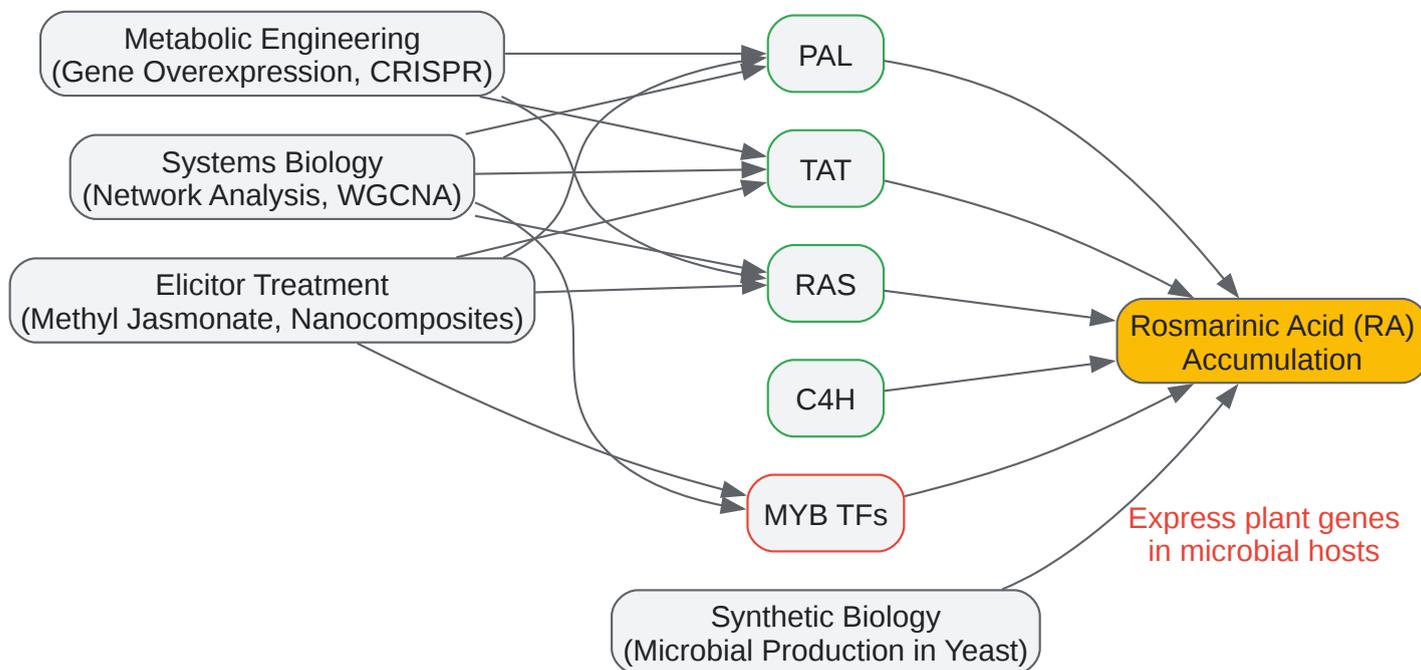
To study and manipulate the RA pathway, several well-established experimental methodologies are employed. Key approaches include:

- **Gene Expression Analysis via qRT-PCR:** This is a fundamental protocol for quantifying changes in the expression of RA biosynthetic genes. The process involves:
 - **RNA Extraction:** Using a kit like RNX-Plus to extract total RNA from plant tissues (e.g., ~100 mg of powdered leaf) [5].
 - **cDNA Synthesis:** Reverse transcribing the RNA to cDNA using a kit such as the one from Thermo Fisher Scientific [5].

- **Quantitative PCR:** Running reactions with gene-specific primers on a Real-Time PCR system. The expression data is normalized to a reference gene (e.g., Actin) and analyzed using the $2^{(-\Delta\Delta Ct)}$ method to determine fold-changes in gene expression under different conditions [3] [5].
- **Elicitation Treatments:** Applying abiotic or biotic elicitors to trigger the plant's defense responses and upregulate secondary metabolite pathways.
 - **Methyl Jasmonate (MeJA) Treatment:** A widely used biotic elicitor. A common protocol involves treating plant seedlings or cell cultures with a solution of **100 mM MeJA for 12 to 24 hours** [5]. This treatment has been shown to induce the expression of key genes like *PAL*, *TAT*, and *RAS*.
 - **Nanoparticle Elicitation:** Using engineered nanomaterials as novel elicitors. For example, in *Melissa officinalis*, applying **graphene/silver nanocomposites at 40 mM and 60 mM concentrations** significantly increased the transcript levels of *TAT* and *RAS*, leading to higher RA accumulation [3].
- **Metabolic Engineering via Hairy Root Cultures:** This is a powerful tool for producing RA and validating gene function.
 - **Transformation:** Hairy roots are induced by infecting plant tissue with *Agrobacterium rhizogenes* [6].
 - **Genetic Manipulation:** The *A. rhizogenes* system is used to introduce *sense* (overexpression) or *antisense* (knockdown) constructs of target genes (e.g., *TAT*) [6].
 - **Validation:** Transgenic hairy root lines are analyzed for gene expression (qRT-PCR), enzyme activity, and RA content (HPLC). Studies in *Prunella vulgaris* confirmed that *sense-PvTAT* lines showed a **1.3 to 1.8-fold increase in RA**, while *antisense* lines saw a **36% to 91% decrease** [6].
- **Biochemical Characterization of Enzymes:** To confirm the function of a putative enzyme like TAT.
 - **Heterologous Expression:** The candidate gene is cloned and expressed in *E. coli* as a fusion protein (e.g., with a His-tag) for purification [6].
 - **Kinetic Assays:** The purified enzyme is incubated with substrates (L-Tyrosine and phenylpyruvate) and a cofactor (pyridoxal-5'-phosphate). Reaction products are analyzed to determine kinetic parameters (e.g., K_m , V_{max}). For *PvTAT*, apparent K_m values of **0.40 mM for L-tyrosine** and **0.48 mM for phenylpyruvate** were reported [6].
 - **Functional Complementation:** The gene is expressed in an *E. coli* tyrosine auxotrophic mutant (DL39). Restoration of growth in the absence of tyrosine confirms the enzyme's *in vivo* aminotransferase activity [6].

Advanced Research and Engineering Perspectives

The regulatory and metabolic network controlling RA biosynthesis is complex. System biology approaches and synthetic biology are at the forefront of unlocking higher yields, as shown in this network analysis:



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Key factors and strategies for enhancing **rosmarinic acid** production. Green nodes are core pathway enzymes; red nodes are regulatory factors.

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